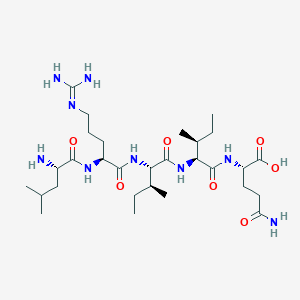![molecular formula C20H13NOS B14190009 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde CAS No. 834883-85-1](/img/structure/B14190009.png)
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde is a complex organic compound that features both anthracene and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde typically involves the condensation of anthracene-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carbaldehyde and thiophene-2-carboxylic acid share the thiophene moiety.
Anthracene Derivatives: Compounds such as anthracene-2-carbaldehyde and anthracene-2-carboxylic acid share the anthracene moiety.
Uniqueness
5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde is unique due to the combination of both anthracene and thiophene moieties in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other compounds with only one of these moieties .
特性
CAS番号 |
834883-85-1 |
|---|---|
分子式 |
C20H13NOS |
分子量 |
315.4 g/mol |
IUPAC名 |
5-(anthracen-2-yliminomethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C20H13NOS/c22-13-20-8-7-19(23-20)12-21-18-6-5-16-9-14-3-1-2-4-15(14)10-17(16)11-18/h1-13H |
InChIキー |
SSFLCZDJRLHIPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=CC4=CC=C(S4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)



![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14189992.png)


